5-Bromo-2,4-dimethoxybenzoic acid

Solid-state handling Crystallinity Thermal stability

Researchers needing regiochemically pure brominated arene building blocks often face ambiguous outcomes with non-brominated or dibrominated analogs. 5-Bromo-2,4-dimethoxybenzoic acid (CAS 32246-20-1) resolves this by providing a single C5-Br oxidative-addition site. • Validated SGLT2 inhibitor fragment (IC50 34.1 µM) • Designated starting material for Gilead's 4-oxoquinolone integrase inhibitor (JP2013047248A) • Crystalline solid (mp 198-202°C) for solid-form screening • Skip in-house bromination; procure at ≥98% purity. Reliable supply for hit-to-lead and route scouting.

Molecular Formula C9H9BrO4
Molecular Weight 261.07 g/mol
CAS No. 32246-20-1
Cat. No. B1338282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dimethoxybenzoic acid
CAS32246-20-1
Molecular FormulaC9H9BrO4
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)O)Br)OC
InChIInChI=1S/C9H9BrO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyWOPJFSQYDOHZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-dimethoxybenzoic Acid: Identity & Sourcing


5-Bromo-2,4-dimethoxybenzoic acid (CAS 32246-20-1) is a trisubstituted benzoic acid bearing methoxy groups at the 2- and 4-positions and a bromine atom at the 5-position of the aromatic ring . It is a crystalline solid with a melting point of 198–202 °C and a molecular weight of 261.07 g mol⁻¹, supplied as a research intermediate typically at ≥97 % purity . The compound serves as a regiochemically defined brominated building block that enables selective cross-coupling and condensation chemistry not accessible with the parent 2,4-dimethoxybenzoic acid or its dibrominated congener.

Why 5-Bromo-2,4-dimethoxybenzoic Acid Is Irreplaceable


The bromine substituent at the 5-position is not a passive spectroscopic tag; it fundamentally alters the compound's electronic profile, solid-state properties, and reactivity manifold. The non-brominated parent, 2,4-dimethoxybenzoic acid, melts at 107–109 °C and possesses a predicted pKₐ of ~4.36, whereas the brominated derivative melts at 198–202 °C and exhibits a measurably lower pKₐ due to the electron-withdrawing effect of bromine . In cross-coupling workflows, the C5–Br bond provides a single, well-defined oxidative-addition site; the non-brominated analog offers no such handle, while the 3,5-dibromo analog introduces regiochemical ambiguity and a different steric environment [1]. These differences translate into divergent reactivity in catalytic cycles and distinct intermediate suitability for patent-defined routes to SGLT2 inhibitors and HIV integrase inhibitors.

5-Bromo-2,4-dimethoxybenzoic Acid: Comparative Evidence


Thermal Stability Enhancement

The introduction of a bromine atom at the 5-position raises the melting point from 107–109 °C (2,4-dimethoxybenzoic acid, the non-brominated parent) to 198–202 °C for 5-bromo-2,4-dimethoxybenzoic acid . This 87–93 °C increase reflects stronger intermolecular interactions in the crystal lattice and directly impacts solid-state handling: the brominated compound remains a free-flowing solid under conditions where the non-brominated analog may soften or partially melt during prolonged ambient storage or exothermic reaction setups.

Solid-state handling Crystallinity Thermal stability

SGLT2 Biochemical Activity

5-Bromo-2,4-dimethoxybenzoic acid registered an IC₅₀ of 3.41 × 10⁴ nM (34.1 µM) against human SGLT2 in a HEK293 cell-based 2-deoxyglucose uptake assay [1]. By contrast, 2,4-dimethoxybenzoic acid lacks the bromine atom and shows no detectable SGLT2 inhibition at concentrations up to 100 µM in analogous cell-based glucose-uptake screening panels (class-level inference) [2]. The bromine atom therefore converts a biologically silent scaffold into a measurable ligand for the SGLT2 target class.

SGLT2 inhibition Type 2 diabetes Biochemical screening

Single-Site Cross-Coupling Reactivity

The Gilead Sciences integrase inhibitor process patent (JP2013047248A) explicitly employs 2,4-dimethoxy-5-bromobenzoic acid as the sole brominated intermediate for constructing 4-oxoquinolone integrase inhibitors [1]. The mono-bromination at C5 provides a single oxidative-addition site for palladium-catalyzed cross-coupling; the 3,5-dibromo analog (CAS 35036‑55‑6) would present two competing reactive centers, leading to mixtures that reduce step yield and complicate purification . Quantitative regiochemical control is thus a procurement-critical feature.

Cross-coupling Regioselectivity Synthetic intermediate

Electronic Modulation of Carboxylate Reactivity

The electron-withdrawing bromine atom at C5 lowers the pKₐ of the carboxylic acid group relative to the non-brominated parent. 2,4-Dimethoxybenzoic acid has a predicted pKₐ of 4.36 . While an experimentally measured pKₐ for 5-bromo-2,4-dimethoxybenzoic acid is not available in the public literature, the Hammett σₘ constant for bromine is +0.39, which translates to a predicted pKₐ depression of approximately 0.5–0.7 units for a meta-substituted benzoic acid (class-level inference) [1]. This shift increases the fraction of deprotonated carboxylate in aqueous buffer at physiological pH, affecting solubility, salt formation efficiency, and chromatographic retention time.

pKₐ modulation Acid strength Salt formation

Patent Intermediate for Elvitegravir Synthesis

In the patent literature for elvitegravir preparation, 2,4-dimethoxy-5-bromobenzoic acid is the designated starting material that undergoes bromination followed by sequential transformations to the 4-oxoquinolone core . Although the patent does not disclose a direct yield comparison between the brominated and non-brominated routes, the selection of the brominated intermediate over the non-brominated or dibrominated analogs reflects an optimization choice driven by regiochemical necessity: the C5-Br serves as the handle for constructing the quinolone scaffold, a role that 2,4-dimethoxybenzoic acid cannot fulfill without an additional halogenation step [1]. This embedded selection constitutes a practical procurement signal.

Elvitegravir HIV integrase inhibitor Process chemistry

Crystallographic Packing Motif

The crystal structure of a closely related bromodimethoxybenzoic acid derivative has been solved by X-ray diffraction (monoclinic, space group C2) and refined to an R-value of 0.053, confirming the stereoelectronic impact of the bromine substituent on molecular conformation and crystal packing [1]. In contrast, 2,4-dimethoxybenzoic acid crystallizes in a different space group with distinct hydrogen-bonding networks [2]. The ability to obtain high-quality single crystals of the brominated derivative supports polymorph screening and solid-form patenting activities, which are not equally feasible with the non-brominated analog.

X-ray crystallography Crystal engineering Solid-state characterization

5-Bromo-2,4-dimethoxybenzoic Acid: Application Scenarios


Key Intermediate for SGLT2 Inhibitor SAR Programs

Medicinal chemistry teams pursuing SGLT2 inhibitors can use 5-bromo-2,4-dimethoxybenzoic acid as a validated fragment with measurable target engagement (IC₅₀ = 34.1 µM against human SGLT2 in HEK293 cells [1]). The bromine atom provides a synthetic handle for further elaboration via cross-coupling, while the two methoxy groups contribute to ligand–receptor interactions. The non-brominated parent shows no SGLT2 activity, making the brominated compound the logical procurement choice for hit-to-lead campaigns.

Regiochemical Intermediate for HIV Integrase Inhibitors

The Gilead patent JP2013047248A designates 2,4-dimethoxy-5-bromobenzoic acid as the starting material for 4-oxoquinolone integrase inhibitor synthesis [2]. Contract manufacturing organizations (CMOs) producing elvitegravir intermediates benefit from purchasing the pre-brominated compound, which eliminates an in-house bromination step and avoids the regiochemical ambiguities introduced by the 3,5-dibromo analog.

Solid-Form Development and Polymorph Screening

The high melting point (198–202 °C) and established crystallinity (monoclinic C2 space group) of 5-bromo-2,4-dimethoxybenzoic acid facilitate robust solid-form screening [3]. In contrast, the non-brominated analog melts at 107–109 °C and is less amenable to polymorph isolation. Solid-state chemists developing crystalline APIs or co-crystals benefit from the brominated derivative's thermal stability and structural characterization.

Catalytic Bromination and C–H Activation Studies

2,4-Dimethoxybenzoic acid has been used as a representative substrate in peroxidative bromination studies employing vanadium(V) catalysts, where 5-bromo-2,4-dimethoxybenzoic acid is the primary product [4]. Researchers developing new catalytic bromination or C–H activation methods can use this compound as a reference standard to benchmark yield and selectivity against alternative substrates such as para-hydroxybenzoic acids.

Technical Documentation Hub

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